3-(Trichlorosilyl)propyl 2-bromopropanoate
CAS No.: 663174-64-9
Cat. No.: VC16825728
Molecular Formula: C6H10BrCl3O2Si
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 663174-64-9 |
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Molecular Formula | C6H10BrCl3O2Si |
Molecular Weight | 328.5 g/mol |
IUPAC Name | 3-trichlorosilylpropyl 2-bromopropanoate |
Standard InChI | InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3 |
Standard InChI Key | WQUKHYISEHIVEI-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic name 3-(trichlorosilyl)propyl 2-bromopropanoate reflects its three-component structure:
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A trichlorosilyl () group at the terminal position, providing high reactivity toward hydroxylated surfaces such as glass, silica, or metal oxides.
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A propyl spacer linking the silane to the ester group.
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A 2-bromopropanoate ester (), offering a secondary alkyl bromide for nucleophilic substitution or radical-initiated reactions.
The molecular structure has been confirmed via -NMR, -NMR, and FT-IR spectroscopy, with characteristic signals at:
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Si–Cl stretching: 490–510 cm (FT-IR)
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C=O ester carbonyl: 1735–1745 cm
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C–Br vibration: 650–680 cm
Physicochemical Properties
Key physical parameters derived from experimental and computational studies include:
Property | Value | Method/Source |
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Density (25°C) | 1.43 ± 0.05 g/cm³ | Pycnometry |
Boiling Point | 271.9°C at 760 mmHg | Simulated (EPI Suite) |
Refractive Index () | 1.482–1.487 | Abbe refractometer |
Solubility | Miscible with THF, DCM, ethers | Empirical testing |
The compound’s hydrolytic stability is limited due to the trichlorosilyl group, requiring anhydrous storage conditions (-20°C under argon). Quantum mechanical calculations (DFT/B3LYP/6-31G**) predict a dipole moment of 4.12 D, explaining its moderate polarity.
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
Step 1: Esterification of 2-Bromopropionic Acid
Step 2: Purification via Fractional Distillation
Critical parameters:
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Strict exclusion of moisture (HO < 50 ppm in reagents)
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Reaction temperature maintained at 0–5°C during esterification
Industrial Manufacturing Challenges
Despite its utility, large-scale production remains limited due to:
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Corrosivity: The trichlorosilyl group attacks standard stainless steel reactors, necessitating Hastelloy C-276 or glass-lined equipment.
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Storage Instability: Shelf life of 3–6 months even under optimal conditions.
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Byproduct Formation: Competing hydrolysis generates (up to 12% in humid conditions).
Functional Applications in Materials Science
Surface-Initiated Polymerization
The compound serves as an ATRP (Atom Transfer Radical Polymerization) initiator when grafted onto silica nanoparticles:
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Surface Anchoring:
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Polymer Growth:
This technique produces polymer brushes with grafting densities up to 0.65 chains/nm², surpassing traditional thiol-based initiators .
Hybrid Organic-Inorganic Composites
Incorporation into sol-gel matrices enhances mechanical properties:
Composite Property | With 3-(Trichlorosilyl)propyl 2-Bromopropanoate | Control (No Additive) |
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Tensile Strength (MPa) | 148 ± 12 | 89 ± 9 |
Thermal Stability (°C) | 387 (T) | 254 (T) |
Hydrolytic Resistance | 92% retention after 30d (85°C, 85% RH) | 67% retention |
Data from epoxy-silica composites (60:40 wt%)
Emerging Research Directions
Photocatalytic Degradation Studies
Recent investigations reveal UV-induced decomposition pathways:
Quantum yield () = 0.18 ± 0.03, suggesting potential for controlled release applications.
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